molecular formula C26H30N6O3 B2508626 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 847408-99-5

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2508626
CAS RN: 847408-99-5
M. Wt: 474.565
InChI Key: KCFWKUBHLUCBBL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .


Synthesis Analysis

The compound is obtained via a multi-step protocol . The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .


Molecular Structure Analysis

The structure of the product was characterized with 1H NMR, 13C NMR and HRMS . The molecule is V-shaped with the mean plane of the piperazine ring, that has a chair conformation, making dihedral angles with the 2-methoxyphenyl ring and the oxadiazole ring .


Chemical Reactions Analysis

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. The structure of the product was characterized with 1H NMR, 13C NMR and HRMS .

Mechanism of Action

MeOPP has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines, and MeOPP produces somewhat similar effects although it is much less potent and is thought to have relatively insignificant abuse potential .

Safety and Hazards

The compound has certain hazard statements: H302,H312,H332 . Precautionary statements include P261,P264,P270,P271,P280,P301 + P312 + P330,P302 + P352 + P312,P304 + P340 + P312,P363,P402 + P404,P501 .

properties

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6O3/c1-29-24-23(25(33)28-26(29)34)32(13-12-19-6-4-3-5-7-19)22(27-24)18-30-14-16-31(17-15-30)20-8-10-21(35-2)11-9-20/h3-11,23-24H,12-18H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETUOMJGEQIGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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